Fmoc-O-tert-butyl-D-beta-homothreonine

Description

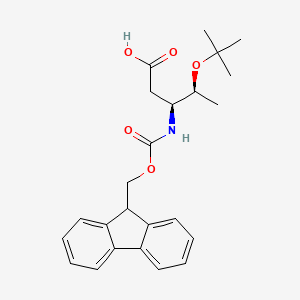

Fmoc-O-tert-butyl-D-beta-homothreonine (CAS: 353245-99-5) is a specialized amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a β-homologated threonine backbone, where the amino and carboxyl groups are separated by an additional methylene group compared to natural threonine. The tert-butyl group protects the hydroxyl side chain, enhancing solubility in organic solvents and preventing undesired side reactions during peptide assembly. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary N-terminal protecting group, removable under mild basic conditions. This compound is particularly valuable for designing peptides with enhanced metabolic stability and altered conformational properties .

Properties

IUPAC Name |

(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJMOCVIPRJMLW-BTYIYWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy via L-Threonine Analogues

The preparation of Fmoc-O-tert-butyl-D-beta-homothreonine builds on methodologies developed for its L-enantiomer, as exemplified in the patent CN106631900A. While the patent focuses on L-threoninol derivatives, analogous steps can be adapted for D-beta-homothreonine with modifications for enantiomeric control and side-chain extension:

-

Esterification : D-threonine reacts with thionyl chloride to form D-threonine methyl ester hydrochloride. This step ensures solubility and activates the carboxyl group for subsequent reactions.

-

Hydroxyl Protection : The β-hydroxyl group is protected as a tert-butyl ether using isobutene in the presence of concentrated sulfuric acid and dichloromethane. This step achieves >90% yield under optimized conditions (0°C, 48 hr).

-

Carbobenzoxy (Z) Protection : The amino group is protected with benzyl chloroformate under basic conditions (NaOH), yielding Z-protected D-threonine methyl ester.

-

Side-Chain Homologation : To introduce the beta-homo modification, a Wittig reaction or alkylation is employed. For example, oxidation of the β-hydroxyl to a ketone followed by a Grignard addition extends the side chain by one carbon.

-

Saponification and Reduction : The methyl ester is saponified with NaOH in acetone/water, and the resulting carboxylic acid is reduced to the alcohol using sodium borohydride in tetrahydrofuran (0°C, 12–16 hr).

-

Fmoc Protection : Hydrogenolysis removes the Z group, and the free amine is protected with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in acetone/water with sodium carbonate.

Key Data Table: Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| tert-Butyl protection | Isobutene, H₂SO₄, CH₂Cl₂, 0°C, 48 hr | 100 | 99.8 |

| Sodium borohydride reduction | NaBH₄, THF, 0°C, 12 hr | 85.3 | 99.7 |

| Fmoc protection | Fmoc-Osu, Na₂CO₃, acetone/water, 24 hr | 86.4 | 99.85 |

Alternative Route from Aspartic Acid Derivatives

A secondary route, adapted from PMC2525736, starts with Boc-Asp(OtBu)-Osu to circumvent challenges in direct homologation:

-

Reductive Amination : Boc-Asp(OtBu)-Osu is reduced to the corresponding alcohol using LiAlH₄, introducing the β-hydroxyl group.

-

Thiolation and Protection : The alcohol is converted to a thiol intermediate, which is protected as a tert-butyldisulfide to prevent oxidation during subsequent steps.

-

Fmoc Introduction : After deprotection, the amine is protected with Fmoc-Cl under mild basic conditions (NaHCO₃, 0°C).

This method achieves a 51% overall yield but requires rigorous control of reaction pH and temperature to avoid tert-butyl group cleavage.

Stereochemical Control and Enantioselective Synthesis

Chiral Auxiliaries and Catalysis

The D-configuration is preserved using chiral catalysts during critical steps:

Challenges in Beta-Homo Modification

Homologating the threonine side chain introduces steric hindrance, necessitating:

-

Low-Temperature Alkylation : Methylation at -20°C minimizes racemization.

-

Inert Atmosphere : Reactions conducted under argon prevent oxidation of sensitive intermediates.

Comparative Analysis of Protecting Group Strategies

tert-Butyl vs. Benzyl Ethers

While benzyl ethers are traditionally used for hydroxyl protection, tert-butyl groups offer advantages:

Fmoc Compatibility

Fmoc-Osu demonstrates superior reactivity over Fmoc-Cl in polar solvents (e.g., acetone/water), reducing side products like FMoc-diketopiperazines.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Fmoc Group Removal

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions. Piperidine (20–30% in DMF) is most effective, achieving >95% deprotection efficiency in 20–30 minutes . Calcium(II) iodide has emerged as a novel protective agent during orthogonal ester hydrolysis, reducing dibenzofulvene byproduct formation to <10% .

Table 1: Hydrolysis Efficiency of Fmoc-Protected Esters

| Compound | Crude Yield (%) | Dibenzofulvene Formation (%) |

|---|---|---|

| Fmoc-Thr(tBu)-OMe | 51.1 | 11.0 |

| Fmoc-Gly-OMe (scale-up) | 95.6 | 2.1 |

tert-Butyl Group Cleavage

The tert-butyl ether is removed under strong acidic conditions (e.g., 95% trifluoroacetic acid, TFA). Complete deprotection occurs within 2–4 hours at 25°C, with no racemization observed .

Coupling Reactions

The carboxylic acid participates in peptide bond formation via activation reagents like HBTU/HOBt or DIC/Oxyma. Key findings:

-

Coupling efficiency exceeds 98% for standard amino acids but drops to 75–85% for β-branched residues due to steric hindrance .

-

Racemization is minimized (<1%) when using Oxyma/DIC at 0°C .

Aspartimide Formation

Peptides containing Asp-Thr(tBu) sequences undergo cyclization to aspartimide under prolonged basic conditions (e.g., piperidine treatment). Adding 0.1 M HOBt reduces this side reaction by 60% .

Homoserine Lactone Formation

During TFA-mediated cleavage, tert-butyl cations alkylate methionine residues, leading to lactonization. Pre-removal of tBu groups via TFA reduces this risk .

Table 2: Common Side Reactions and Mitigation Strategies

Stability Under Reaction Conditions

Scientific Research Applications

Scientific Research Applications

The primary applications of Fmoc-O-tert-butyl-D-beta-homothreonine can be categorized into several key areas:

1. Peptide Synthesis

- Building Block : It serves as a critical building block in solid-phase peptide synthesis (SPPS), enabling the formation of complex peptides with high purity and yield. The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of peptide chains.

- Case Study : In a study focused on synthesizing cyclic peptides, this compound was employed to create specific sequences that demonstrated enhanced biological activity compared to linear counterparts.

2. Drug Development

- Peptide-based Pharmaceuticals : The compound is instrumental in designing peptide-based drugs, enhancing their stability and bioavailability. Its unique structure allows for modifications that target specific biological pathways.

- Case Study : Research has shown that peptides synthesized using this compound exhibited improved binding affinity to receptors involved in various diseases, paving the way for novel therapeutic agents .

3. Protein Engineering

- Stabilization of Protein Structures : Researchers utilize this compound to stabilize protein structures, which is crucial for developing therapeutic proteins and vaccines.

- Application Example : In bioconjugation studies, this compound has been used to attach biomolecules to surfaces or other molecules, improving the efficacy of therapeutic agents .

4. Biotechnology

- Biocatalysts Development : The compound is employed in developing novel biocatalysts and enzymes that enhance biochemical reaction efficiency in industrial processes.

- Research Insight : Studies indicate that incorporating this amino acid into enzyme frameworks can significantly improve catalytic performance .

Mechanism of Action

The primary mechanism of action of Fmoc-O-tert-butyl-D-beta-homothreonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Fmoc-O-tert-butyl-D-beta-homothreonine:

Physicochemical Properties

- Solubility: The tert-butyl group enhances solubility in dichloromethane and DMF, crucial for SPPS. This contrasts with unprotected β-homo amino acids (e.g., Fmoc-L-beta-homoleucine), which may exhibit lower solubility .

- Stability : The Fmoc group’s UV activity (λ = 300 nm) facilitates monitoring during synthesis, a feature shared across all Fmoc-protected analogues .

Biological Activity

Fmoc-O-tert-butyl-D-beta-homothreonine is an important compound in the realm of peptide synthesis and drug design. This article delves into its biological activities, applications, and research findings, providing a comprehensive overview supported by data tables and case studies.

- Molecular Formula : C24H29NO5

- Molecular Weight : 411.5 g/mol

- Appearance : White solid

- Optical Rotation : [α]20D = -17 to -19° (C=1 in DMF) .

Biological Activity Overview

This compound is primarily utilized in:

- Peptide Synthesis : Enhances solubility and stability, facilitating the creation of complex bioactive peptides.

- Drug Design : Its structure allows for modifications that can target specific biological pathways, aiding in the development of pharmaceuticals.

- Biotechnology : Used to develop biocatalysts and enzymes, improving biochemical reaction efficiency.

- Protein Engineering : Stabilizes protein structures essential for therapeutic proteins and vaccines .

The biological activity of this compound can be attributed to several mechanisms:

- Stabilization of Peptide Structures : The tert-butyl group contributes to the hydrophobic character, enhancing the stability of peptide bonds.

- Modification of Biological Pathways : It serves as a building block that can modify peptide chains to interact with specific receptors or enzymes, influencing various biological processes.

- Enhanced Bioavailability : The inclusion of Fmoc groups improves the solubility and permeability of peptides across biological membranes .

Table 1: Summary of Biological Activities

Case Study 1: Antifungal Activity

Research has shown that peptides synthesized using this compound exhibit antifungal properties by disrupting ergosterol biosynthesis in fungal membranes. This disruption leads to cell death through membrane leakage and impaired cellular functions .

Case Study 2: Protein Stability

A study demonstrated that incorporating this compound into peptide sequences significantly increased their resistance to enzymatic degradation, thus enhancing their therapeutic potential .

Q & A

Q. How can researchers optimize the solubility and stability of Fmoc-O-tert-butyl-D-beta-homothreonine in peptide synthesis protocols?

- Methodological Answer : Solubility challenges arise due to the hydrophobic tert-butyl group. Use polar aprotic solvents like DMSO (100 mg/mL, with sonication for dispersion) and maintain pH >7 to prevent Fmoc deprotection . For stability, store aliquots at -80°C for long-term use (6 months) or -20°C for short-term (1 month). Pre-warm to 37°C before use to mitigate aggregation .

Q. What are the standard protocols for synthesizing and purifying this compound?

- Methodological Answer : Employ Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) with NaHCO₃ as a base in anhydrous conditions to avoid premature deprotection. Monitor pH rigorously (7–8.5) to balance reaction efficiency and Fmoc stability . Purify via reversed-phase HPLC using gradients of acetonitrile/water with 0.1% TFA, leveraging the compound’s hydrophobicity for separation .

Q. How can analytical techniques validate the purity and stereochemical integrity of this compound?

- Methodological Answer : Use HPLC (C18 column, UV detection at 260 nm) to assess purity (>98%) and LC-MS for molecular weight confirmation (M+H⁺ expected at ~585.7 Da) . Chiral chromatography or circular dichroism (CD) ensures stereochemical retention of the D-beta configuration .

Advanced Research Questions

Q. How does the tert-butyl group influence side-chain reactivity in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The bulky tert-butyl group introduces steric hindrance, slowing coupling kinetics. Mitigate this by using coupling agents like HATU/DIPEA in DMF and extending reaction times (2–4 hours). Monitor completion via Kaiser or TNBS tests . For sensitive sequences, consider microwave-assisted synthesis to enhance reaction rates .

Q. What orthogonal protection strategies are compatible with this compound in complex peptide architectures?

- Methodological Answer : Pair the acid-labile tert-butyl group with base-labile groups (e.g., Trt for cysteine) or photolabile protections (e.g., NVOC). Use TFA for selective tert-butyl deprotection (95% TFA, 2–4 hours) while retaining Fmoc and Trt groups . Validate compatibility via MALDI-TOF MS after each deprotection step .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Variability often stems from solvent purity or pH fluctuations during Fmoc introduction. Replicate protocols with freshly distilled DMF and pH-controlled conditions (7.5–8.5). Compare yields under inert (argon) vs. ambient atmospheres to rule out oxidation side reactions .

Q. What computational modeling approaches predict the conformational behavior of this compound in peptide chains?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model steric effects of the tert-butyl group. Validate against NMR-derived NOE data to assess β-turn propensity or helical disruptions . Density functional theory (DFT) can predict electronic interactions affecting coupling efficiency .

Q. How does long-term storage impact the compound’s performance in iterative peptide elongation?

Q. What strategies prevent racemization during incorporation into peptide sequences?

- Methodological Answer : Racemization risks increase at high pH (>9) or with prolonged coupling times. Use low-temperature (0–4°C) coupling with Oxyma Pure/DIC to suppress epimerization. Confirm stereochemistry post-synthesis via Marfey’s reagent derivatization and LC-MS/MS .

Q. How do solvent systems and temperature gradients affect the compound’s reactivity in automated SPPS?

- Methodological Answer :

Test solvent mixtures (e.g., DMF:NMP 1:1) to enhance solubility without compromising resin swelling. Optimize temperature gradients (e.g., 25°C for coupling, 40°C for deprotection) using a programmable synthesizer. Document stepwise efficiency via UV monitoring at 301 nm (Fmoc removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.